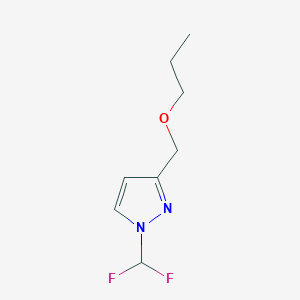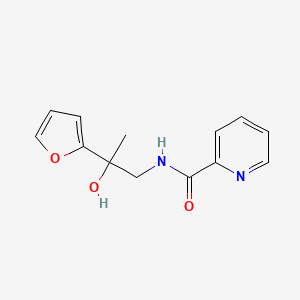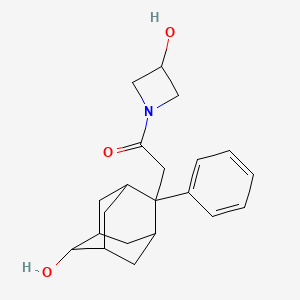
N-(4-chlorobenzyl)-2-methoxypyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-chlorobenzyl)-2-methoxypyrimidine-5-carboxamide” is a chemical compound that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also appears to have a chlorobenzyl group and a carboxamide group attached to the pyrimidine ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. Pyrimidines can participate in a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure .Aplicaciones Científicas De Investigación
Synthesis and Kinase Inhibition
N-(4-chlorobenzyl)-2-methoxypyrimidine-5-carboxamide is involved in the synthesis of novel compounds with potential as kinase inhibitors. The facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which share a similar molecular core, has been explored for their potential in anticancer applications. These compounds show promise as kinase inhibitors, which are crucial in cancer treatment due to their role in cell signaling pathways (Wada et al., 2012).
Antiviral and Anti-inflammatory Properties
Research indicates that derivatives of N-(4-chlorobenzyl)-2-methoxypyrimidine-5-carboxamide may possess significant antiviral and anti-inflammatory properties. For instance, compounds synthesized using similar chemical structures have been screened as COX-1/COX-2 inhibitors, demonstrating notable analgesic and anti-inflammatory activities. These properties suggest potential therapeutic applications in the treatment of conditions involving inflammation and pain (Abu‐Hashem et al., 2020).
Gastrointestinal Actions
Studies have also explored the gastrointestinal actions of related compounds, such as metoclopramide, which shares a similar chemical structure with N-(4-chlorobenzyl)-2-methoxypyrimidine-5-carboxamide. These compounds have been found to stimulate gastric contractile activity and accelerate stomach emptying in animal models, suggesting potential applications in gastrointestinal disorders (Jacoby & Brodie, 1967).
Neuroleptic Potential
The synthesis of benzamides related to N-(4-chlorobenzyl)-2-methoxypyrimidine-5-carboxamide has shown potential neuroleptic activity. These compounds have been evaluated for their effects on stereotyped behavior in rats, indicating their potential use in the treatment of psychosis and related neurological disorders (Iwanami et al., 1981).
Supramolecular Packing and Structural Studies
The molecular and crystal structures of compounds containing N-(4-chlorobenzyl)-2-methoxypyrimidine-5-carboxamide have been studied for their unique supramolecular packing motifs. These studies are essential for understanding the compound's properties and potential applications in material science and pharmaceutical development (Lightfoot et al., 1999).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-methoxypyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-13-16-7-10(8-17-13)12(18)15-6-9-2-4-11(14)5-3-9/h2-5,7-8H,6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEOBJDCDPAIHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-methoxypyrimidine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

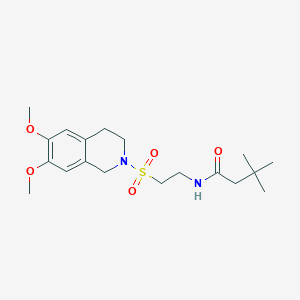
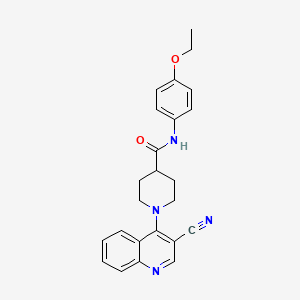
![N-{2-[(2-cyano-3-fluorophenyl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2689708.png)
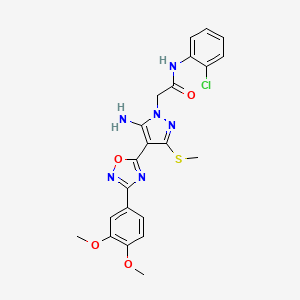
![6-chloro-N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2689710.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide](/img/structure/B2689713.png)
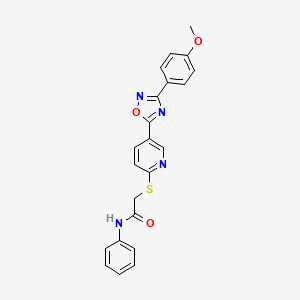
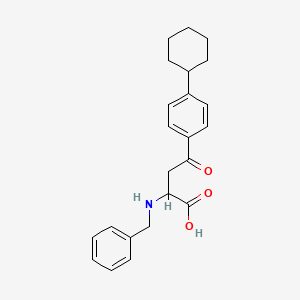
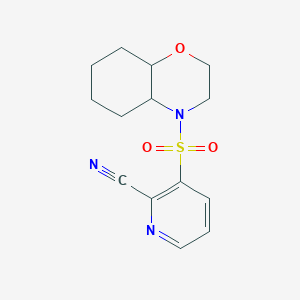
![N-(4-acetylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2689720.png)
